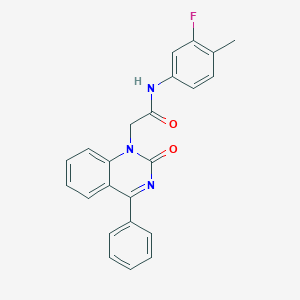

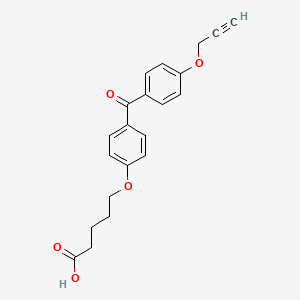

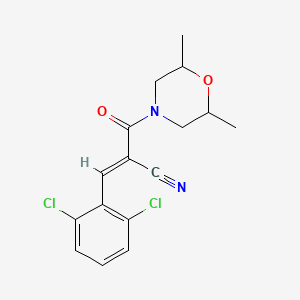

![molecular formula C8H12LiNO3 B2868513 lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate CAS No. 2172012-03-0](/img/structure/B2868513.png)

lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate is a chemical compound with the IUPAC name lithium hexahydro-1H-pyrrolo [2,1-c] [1,4]oxazine-8-carboxylate . It has a molecular weight of 177.13 . This compound is used in various scientific research applications due to its unique properties.

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3.Li/c10-8 (11)6-1-2-9-3-4-12-5-7 (6)9;/h6-7H,1-5H2, (H,10,11);/q;+1/p-1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications

Synthetic Chemistry and Catalysis

The preparation of pyrrolo[1,2-b]isoquinolines through Parham cyclisation showcases the application of aryllithiums generated by lithium–iodine exchange, yielding high yields when Weinreb or morpholine amides are used as internal electrophiles. This method has been extended to prepare seven and eight-membered rings, paving a way for synthesizing benzazepine and benzazocine skeletons (J. Ruiz et al., 2005).

Materials Science and Engineering

In the realm of materials science, isomeric ionic lithium isonicotinate networks have been developed to afford a family of variously solvated forms of simple ionic lithium salt. These three-dimensional frameworks containing solvent-filled channels exhibit an element of "plasticity," leading to significant structural rearrangements upon desolvation, which generates microporous materials (B. Abrahams et al., 2014).

Energy Storage and Battery Technology

Investigations into the stability of Pyrrolidinium-based ionic liquids in Li-O2 cells have been conducted, examining different cell setups to avoid the reduction of pyrrolidinium ion on metallic lithium, which produces substantial amounts of alkenes and amines. This research contributes to understanding the long-term stability of ionic liquids in energy storage applications (M. Piana et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302, H315, H319, and H335 , suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name |

lithium;3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.Li/c10-8(11)6-1-2-9-3-4-12-5-7(6)9;/h6-7H,1-5H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDMMIYFSHBDQJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CN2CCOCC2C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2172012-03-0 |

Source

|

| Record name | lithium(1+) hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

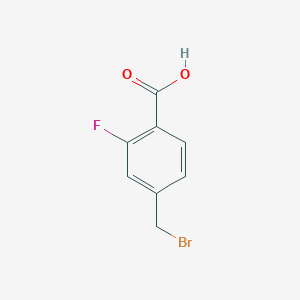

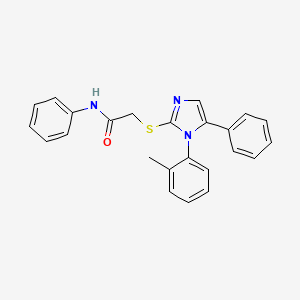

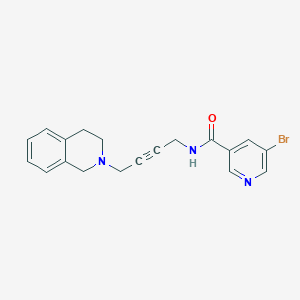

![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)